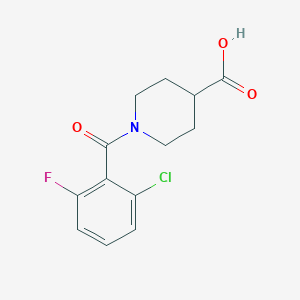![molecular formula C22H26ClN3O3 B254334 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione, also known as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promise in inhibiting the activity of certain enzymes, which can have a positive impact on various physiological processes.
Mécanisme D'action
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione works by inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in various physiological processes, including cell growth, proliferation, and survival. By inhibiting the activity of mTORC1 and mTORC2, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione can have a positive impact on these processes, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has been shown to be effective in inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mTOR pathway. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders. One limitation of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for the study of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione. One area of research could focus on the development of more potent and selective inhibitors of mTORC1 and mTORC2. Additionally, future studies could investigate the potential use of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in combination with other drugs for the treatment of various diseases. Finally, future studies could investigate the safety and efficacy of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in clinical trials, which could provide valuable information about its potential use in humans.
Méthodes De Synthèse
The synthesis of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione involves several steps, including the reaction of 3-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione with 3-(1-piperidinylcarbonyl)aniline. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
Propriétés
Nom du produit |
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione |
|---|---|
Formule moléculaire |
C22H26ClN3O3 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
3-chloro-1-cyclohexyl-4-[3-(piperidine-1-carbonyl)anilino]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H26ClN3O3/c23-18-19(22(29)26(21(18)28)17-10-3-1-4-11-17)24-16-9-7-8-15(14-16)20(27)25-12-5-2-6-13-25/h7-9,14,17,24H,1-6,10-13H2 |
Clé InChI |
ZIRPSIIDTCCLAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)


![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)
